Spectroscopic Elucidation and Analytical Characterization of 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol
Spectroscopic Elucidation and Analytical Characterization of 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol
Executive Summary
The structural elucidation of substituted benzimidazoles is a critical phase in drug discovery and materials science. The compound 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol (also known as 1-ethyl-2-(1-hydroxypropyl)benzimidazole) presents a unique analytical profile due to its N-alkylation and the presence of a chiral carbinol center at the C2 position.
As a Senior Application Scientist, I have designed this technical guide to move beyond mere data listing. Here, we will dissect the causality behind the spectroscopic phenomena—explaining why specific chemical shifts occur, how molecular symmetry is broken, and the mechanistic drivers behind mass spectrometric fragmentation. Every protocol detailed herein is engineered as a self-validating system to ensure maximum trustworthiness and reproducibility in your laboratory.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Breaking Symmetry
The NMR characterization of benzimidazoles is heavily dictated by the substitution pattern at the N1 and C2 positions.
The Causality of Tautomeric Locking (¹³C NMR)
In unsubstituted 1H-benzimidazoles, a rapid 1,3-prototropic tautomerism occurs at room temperature. This dynamic equilibrium averages the electron density across the imidazole ring, causing the C4/C7 and C5/C6 carbon pairs to appear as coalesced or broadened signals in the ¹³C NMR spectrum[1].
However, in 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol, the alkylation of the N1 position with an ethyl group permanently locks the tautomeric state. This structural rigidification breaks the symmetry of the molecule. Consequently, all seven carbons of the benzimidazole core resolve into distinct, sharp resonances. The C2 carbon is highly deshielded (predicted ~155 ppm) due to its attachment to two electronegative nitrogen atoms and the adjacent oxygen-bearing carbinol carbon.
Proton Environments and Deshielding Effects (¹H NMR)
The ¹H NMR spectrum provides a wealth of structural connectivity data[2]. The N-ethyl group exhibits a classic first-order splitting pattern: a triplet for the methyl group (~1.45 ppm) and a quartet for the methylene protons (~4.25 ppm). The methylene protons are significantly deshielded due to the inductive withdrawal from the adjacent N1 nitrogen.
The 1-hydroxypropyl side chain at C2 features a chiral center. The proton attached to this carbinol carbon (CH-OH) is subjected to the deshielding cone of the aromatic ring and the electronegativity of the hydroxyl oxygen, shifting it downfield to approximately 4.85–4.95 ppm.
Synthesized Quantitative NMR Data
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Integration | Assignment |
| C4-H | 7.75 - 7.80 | m | - | 1H | Aromatic CH |
| C7-H | 7.35 - 7.40 | m | - | 1H | Aromatic CH |
| C5-H, C6-H | 7.20 - 7.30 | m | - | 2H | Aromatic CH |
| C2-CH(OH) | 4.85 - 4.95 | dd | 7.5, 5.0 | 1H | Carbinol CH |
| N1-CH₂ | 4.25 | q | 7.2 | 2H | N-Ethyl CH₂ |
| OH | 4.10 | br s | - | 1H | Hydroxyl (D₂O exchangeable) |
| CH(OH)-CH₂ | 1.85 - 2.05 | m | - | 2H | Propyl CH₂ |
| N1-CH₂-CH₃ | 1.45 | t | 7.2 | 3H | N-Ethyl CH₃ |
| Propyl CH₃ | 1.00 | t | 7.4 | 3H | Propyl CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| C2 | 155.2 | Quaternary | Benzimidazole C2 |
| C3a | 142.5 | Quaternary | Benzimidazole Bridgehead |
| C7a | 135.4 | Quaternary | Benzimidazole Bridgehead |
| C4, C5, C6, C7 | 109.8 - 122.8 | CH | Aromatic Carbons (4 distinct peaks) |
| C2-CH(OH) | 69.4 | CH | Carbinol Carbon |
| N1-CH₂ | 39.5 | CH₂ | N-Ethyl CH₂ |
| CH(OH)-CH₂ | 29.8 | CH₂ | Propyl CH₂ |
| N1-CH₂-CH₃ | 15.2 | CH₃ | N-Ethyl CH₃ |
| Propyl CH₃ | 9.8 | CH₃ | Propyl CH₃ |
Mass Spectrometry (MS) & Fragmentation Pathways
The identification of characteristic product ions through MS/MS or Electron Ionization (EI) fragmentation is a critical workflow for elucidating benzimidazole derivatives[3].
In EI-MS, the molecular ion [M]⁺ at m/z 204 is typically robust due to the highly stable, conjugated aromatic benzimidazole core. The fragmentation is heavily influenced by the C2 substituent[4]. The most thermodynamically favorable pathway is the alpha-cleavage of the 1-hydroxypropyl side chain. The loss of an ethyl radical (•CH₂CH₃, 29 Da) from the propyl chain generates a highly stable, resonance-stabilized oxonium ion conjugated with the benzimidazole ring at m/z 175. This fragment almost universally forms the base peak (100% relative abundance) in such derivatives.
Secondary pathways include the dehydration of the molecular ion (-18 Da) to form an alkene derivative at m/z 186, and the complete loss of the side chain to yield a fragment at m/z 145.
Fig 1. Primary mass spectrometry fragmentation pathways for 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol.
Table 3: Mass Spectrometry Key Fragments
| Fragment m/z | Neutral Loss (Da) | Mechanistic Origin | Relative Abundance |
| 204 | 0 | Molecular Ion [M]⁺ | Medium |
| 186 | 18 (H₂O) | Dehydration of carbinol group | Low-Medium |
| 175 | 29 (•CH₂CH₃) | Alpha-cleavage of propyl chain | High (Base Peak) |
| 145 | 59 (•C₃H₇O) | Cleavage of entire C2 side chain | Medium |
Standardized Experimental Protocols (Self-Validating Systems)
To ensure analytical trustworthiness, do not merely execute steps; build quality control directly into the workflow.
Protocol 1: High-Resolution NMR Acquisition
-
Sample Preparation: Weigh 2.0 - 5.0 mg of the highly purified analyte.
-
Solvation: Dissolve in 600 µL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).
-
Causality: CDCl₃ provides excellent solubility for N-alkylated benzimidazoles. TMS serves as an internal zero-point reference, creating a self-validating check for chemical shift accuracy.
-
-
Homogenization: Vortex for 30 seconds and sonicate for 2 minutes.
-
Causality: Ensures complete dissolution, preventing magnetic susceptibility gradients and line broadening caused by undissolved particulates.
-
-
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter directly into a clean 5 mm NMR tube.
-
Acquisition & QA: Insert the tube into the spectrometer. Perform automated locking to the deuterium signal, gradient shimming to optimize magnetic field homogeneity (target line width < 1.0 Hz), and tuning/matching of the probe.
Fig 2. Self-validating workflow for NMR sample preparation and data acquisition.
Protocol 2: LC-MS/MS Analysis for Fragmentation Profiling
-
Sample Preparation: Dilute the compound to 1 µg/mL in LC-MS grade Methanol:Water (50:50, v/v) with 0.1% Formic Acid to promote protonation [M+H]⁺.
-
System Calibration: Infuse a tuning mix to calibrate mass accuracy across the m/z 50-1000 range.
-
Blank Injection: Run a solvent blank to establish baseline noise and confirm the absence of carryover.
-
Causality: This step is essential for establishing the trustworthiness of the subsequent spectral data, ensuring that low-abundance fragments are true analyte derivatives and not system artifacts.
-
-
Data Acquisition: Inject 5 µL of the sample. Operate in positive Electrospray Ionization (ESI+) mode. Apply Collision-Induced Dissociation (CID) with a normalized collision energy of 20-30 eV to induce the alpha-cleavage and dehydration pathways.
References
-
Pérez, J. et al. "13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion." Molecules (via PMC). URL:[Link]
-
Sallam, M. A. E., & Saudi, S. S. "Mass Spectra of 2-(Aldo-Polyhydroxyalkyl)-Benzimidazoles and 5,6-Dimethylbenzimidazole Analogs." Journal of Carbohydrate Chemistry (via Taylor & Francis). URL:[Link]
-
M. et al. "Systematic identification of suspected anthelmintic benzimidazole metabolites using LC-MS/MS." PubMed. URL:[Link]
